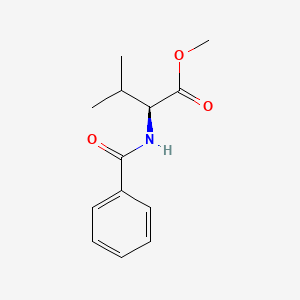

N-Benzoyl-L-valine methyl ester

Description

Overview of N-Protected Amino Acid Esters in Chemical Synthesis

N-protected amino acid esters are fundamental building blocks in the field of organic synthesis, particularly in peptide chemistry. The protection of the N-terminus of an amino acid with a group like benzoyl, and the conversion of the carboxylic acid to an ester, are crucial modifications. These alterations serve two primary purposes: they prevent unwanted side reactions at the amino group and enhance the solubility of the amino acid in organic solvents, facilitating its use in various reactions. researchgate.netnih.gov

The process of N-protection allows chemists to selectively perform reactions at the C-terminus, such as peptide bond formation. Following the desired transformation, the protecting group can be removed to liberate the free amine for subsequent steps. Common N-protecting groups include Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Cbz (carboxybenzyl), each with distinct methods of application and removal. researchgate.net The esterification of the C-terminus, often to a methyl or ethyl ester, further prevents its participation in reactions and can be a key step in multi-step syntheses. nih.govpearson.com These doubly modified amino acids are essential for the systematic and controlled assembly of complex peptides and other biologically active molecules. researchgate.netrsc.org

Historical Context and Evolution of Research on N-Benzoyl-L-valine Methyl Ester

The study of N-acylated amino acids dates back over a century, with significant early work focusing on their synthesis and properties. scielo.org.mx The benzoyl group, in particular, has long been used as a protecting group in organic synthesis. The synthesis of this compound itself is a straightforward process, typically involving the reaction of L-valine methyl ester hydrochloride with benzoyl chloride under basic conditions. prepchem.com This method, a variation of the Schotten-Baumann reaction, has been a reliable route for the preparation of this and similar compounds for decades.

Early research was primarily concerned with the fundamental characterization and synthesis of such derivatives. However, the focus has since shifted towards exploring their utility in more complex chemical transformations. The evolution of analytical techniques, such as high-resolution mass spectrometry (HRMS) and various forms of chromatography, has enabled more detailed studies of these compounds and their reaction products. scielo.org.mxscielo.org.mx The development of new synthetic methodologies, including microwave-assisted synthesis, has also provided more efficient pathways to N-protected amino acid esters, including this compound. researchgate.net

Significance and Research Trajectories of this compound in Modern Organic Chemistry

In contemporary organic chemistry, this compound is recognized for its role as a chiral building block and its applications in asymmetric synthesis. As a derivative of the naturally occurring chiral amino acid L-valine, it provides a readily available source of chirality. This inherent chirality can be exploited to influence the stereochemical outcome of a reaction, a concept central to the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. wikipedia.orgsigmaaldrich.com

One of the key research trajectories for compounds like this compound is their use as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org While this compound itself may not be the most common chiral auxiliary, its structural motif is integral to the design of more complex auxiliaries and chiral ligands for asymmetric catalysis. nih.gov For instance, derivatives of N-acylamino esters are used in catalytic, asymmetric Mannich-type reactions to produce chiral amino acid derivatives with high enantioselectivity. nih.gov

Furthermore, research has explored the biological activities of N-benzoyl amino esters. Studies have shown that certain N-benzoyl amino esters, including derivatives of valine, exhibit antifungal properties. scielo.org.mxscielo.org.mx This opens up avenues for the development of new therapeutic agents based on this chemical scaffold. The ability to systematically modify the benzoyl group and the amino acid side chain allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies. scielo.org.mx

Recent synthetic explorations continue to refine the preparation of N-benzoyl amino esters, employing various coupling reagents and reaction conditions to optimize yields and purity. scielo.org.mx The compound also serves as an important intermediate for the synthesis of more complex molecules, including peptides and peptidomimetics. chemicalbook.comnih.gov

Below is a table summarizing some of the physical and chemical data for this compound and related compounds as reported in the literature.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Synthesis Yield (%) |

| This compound | C13H17NO3 | 235.28 | 110.9–111.4 | 85 |

| N-(3-methoxybenzoyl)-L-valine methyl ester | C14H19NO4 | 265.30 | 80.9-82.0 | 75 |

| N-(3,4-dimethoxybenzoyl)-L-valine methyl ester | C15H21NO5 | 295.33 | Not Reported | Not Reported |

| N-Benzoyl-D-valine methyl ester | C13H17NO3 | 235.28 | 110.9–111.4 | 85 |

| N-Benzoyl-L-isoleucine methyl ester | C14H19NO3 | 249.31 | 90.4–91.5 | 29 |

Data sourced from various synthetic reports. Yields can vary based on the specific reaction conditions used. scielo.org.mxscielo.org.mx

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl (2S)-2-benzamido-3-methylbutanoate |

InChI |

InChI=1S/C13H17NO3/c1-9(2)11(13(16)17-3)14-12(15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

ORTKTVHSBAJGTR-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoyl L Valine Methyl Ester and Its Analogs

Conventional Synthetic Routes to N-Benzoyl-L-valine Methyl Ester

Conventional methods for the synthesis of this compound typically involve the formation of an amide bond between the amino group of L-valine methyl ester and a benzoyl group donor. These routes are often straightforward and utilize well-established chemical transformations.

Peptide coupling reagents are widely employed in the synthesis of amides due to their ability to activate carboxylic acids for nucleophilic attack by an amine. In the context of this compound synthesis, these reagents facilitate the reaction between benzoic acid and L-valine methyl ester.

EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that activates the carboxyl group of benzoic acid to form an O-acylisourea intermediate. This highly reactive intermediate then readily reacts with the amino group of L-valine methyl ester to form the desired amide bond. The reaction is often carried out in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) , which can minimize side reactions and improve yields.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling reagent. It reacts with benzoic acid to form an activated ester, which is highly susceptible to nucleophilic attack by the amine. HATU is known for its high efficiency and the ability to suppress racemization, which is a critical consideration when working with chiral amino acids like L-valine.

The general scheme for this process involves dissolving benzoic acid in a suitable organic solvent, adding the coupling reagent (and any additives), followed by the addition of L-valine methyl ester. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Coupling Reagent | Additive | Typical Solvent | Key Advantage |

| EDAC | HOBt | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Water-soluble byproducts, easy workup |

| HATU | N/A | Dimethylformamide (DMF), Acetonitrile (ACN) | High coupling efficiency, low racemization |

A more direct and classical approach to the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of L-valine methyl ester hydrochloride with benzoyl chloride in the presence of a base.

In a typical procedure, L-valine methyl ester hydrochloride is suspended or dissolved in a biphasic system, often consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (such as sodium hydroxide (B78521) or potassium carbonate). Benzoyl chloride is then added, and the reaction is stirred vigorously. The base serves to neutralize the hydrogen chloride that is liberated during the reaction and also to deprotonate the ammonium (B1175870) salt of the amino ester, freeing the nucleophilic amino group to react with the benzoyl chloride.

This method is often favored for its simplicity and the use of readily available and inexpensive reagents. However, careful control of the reaction conditions, such as temperature and pH, is necessary to avoid hydrolysis of the ester group and other potential side reactions.

Another established method for the N-benzoylation of amino acids involves the use of benzoic anhydride. This reagent is less reactive than benzoyl chloride, which can be advantageous in preventing over-acylation and other side reactions. The reaction is typically carried out in the presence of a base to facilitate the acylation.

For the synthesis of N-Benzoyl-L-valine, the amino acid itself is first N-acylated with benzoic anhydride. This forms N-Benzoyl-L-valine, which is then subsequently esterified to yield the desired methyl ester. The esterification can be achieved through various standard methods, such as Fischer esterification using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride). This two-step approach allows for the purification of the intermediate N-benzoyl amino acid before proceeding to the final esterification step, which can lead to a purer final product.

Stereoselective Synthesis of this compound

Maintaining the stereochemical integrity of the L-valine core is paramount in many applications of this compound. Stereoselective synthetic methods are therefore of significant interest.

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds. In the context of this compound synthesis, this can be achieved starting from an azlactone, specifically an oxazol-5(4H)-one derived from N-benzoyl-DL-valine.

The key principle of DKR is the in-situ racemization of the starting material, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. The oxazol-5(4H)-one can undergo base-catalyzed racemization at the C4 position. In the presence of a chiral catalyst and an alcohol (methanol in this case), one enantiomer of the oxazolone (B7731731) reacts preferentially to form the desired this compound, while the other enantiomer continuously racemizes, feeding the reactive enantiomer pool.

The success of the dynamic kinetic resolution approach hinges on the effectiveness of the chiral catalyst system. Significant research has been dedicated to the development and optimization of such catalysts to achieve high enantioselectivity and yield.

Various chiral catalysts have been investigated, including chiral tertiary amines, phosphines, and bifunctional catalysts that can both activate the nucleophile (methanol) and control the stereochemistry of the addition to the oxazolone. The choice of solvent, temperature, and the nature of the base used for racemization are also critical parameters that need to be optimized to maximize the enantiomeric excess (e.e.) of the final product.

For instance, studies have shown that certain chiral thiourea-based catalysts can be highly effective in promoting the alcoholysis of oxazolones with high stereocontrol. These catalysts often feature a hydrogen bond donor moiety that interacts with the oxazolone and a basic site that activates the alcohol.

Below is a table summarizing hypothetical research findings on the optimization of a chiral catalyst system for the DKR of a relevant oxazolone:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

| Chiral Amine A | Toluene | 0 | 85 | 92 |

| Chiral Phosphine B | THF | -20 | 90 | 95 |

| Bifunctional Thiourea (B124793) C | Dichloromethane | -40 | 95 | 99 |

Synthesis of this compound Derivatives and Analogs

The generation of a diverse set of this compound analogs is crucial for investigating their chemical and biological properties. Synthetic strategies typically involve modifications at three key positions: the aromatic benzoyl group, the valine side chain, and the ester moiety, as well as the synthesis of stereoisomers.

Modifications on the Aromatic Benzoyl Moiety (e.g., substituted benzoyl groups)

A common approach to creating derivatives of this compound involves the introduction of various substituents onto the benzoyl ring. This is typically achieved through a coupling reaction between a substituted benzoic acid derivative and an amino acid methyl ester. scielo.org.mxscielo.org.mx

A general synthetic route involves the initial preparation of the amino acid methyl ester intermediate. This is often accomplished by reacting the amino acid, such as L-valine, with methanol in the presence of a reagent like trimethylsilyl (B98337) chloride (TMSCl). scielo.org.mxscielo.org.mx The resulting amino methyl ester is then coupled with a desired benzoic acid derivative. This coupling reaction is frequently facilitated by a peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), in the presence of a base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane. scielo.org.mxscielo.org.mx

Following this methodology, a variety of analogs with substitutions on the benzoyl group have been synthesized. For instance, derivatives with methoxy (B1213986) and methyl groups on the aromatic ring have been reported. scielo.org.mx The presence of a methyl group has been noted to be beneficial in certain biological contexts, while strong electron-donating or electron-withdrawing groups were found to diminish activity. scielo.org.mx

| Compound Name | Substituent on Benzoyl Moiety | Synthesis Method | Reference |

| N-(3-methoxybenzoyl)-L-valine methyl ester | 3-methoxy | Coupling of 3-methoxybenzoic acid and L-valine methyl ester using EDAC | scielo.org.mx |

| N-(3,4-dimethoxybenzoyl)-L-valine methyl ester | 3,4-dimethoxy | Coupling of 3,4-dimethoxybenzoic acid and L-valine methyl ester using EDAC | scielo.org.mx |

| N-(4-methylbenzoyl)-L-valine methyl ester | 4-methyl | Coupling of 4-methylbenzoic acid and L-valine methyl ester using EDAC | scielo.org.mxscielo.org.mx |

Structural Variations of the Valine Side Chain and Ester Group

Beyond the benzoyl moiety, structural diversity can be introduced by modifying the amino acid component itself. The general synthetic approach described above, involving the coupling of a benzoic acid with an amino acid ester, can be applied to a range of amino acids beyond valine. scielo.org.mxscielo.org.mx This allows for the exploration of how different amino acid side chains impact the properties of the resulting N-benzoyl amino acid esters. For example, analogs derived from isoleucine, leucine, alanine, phenylalanine, and tryptophan have been synthesized using this method. scielo.org.mxscielo.org.mx The nature of the amino acid side chain has been shown to be a determinant of biological activity. scielo.org.mx

Modifications to the ester group also represent a viable strategy for creating analogs, although this is less commonly explored in the direct synthesis of this compound itself. The primary focus of the documented syntheses is often on the methyl ester. However, the ester group can be a site for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification to other esters.

| Compound Name | Amino Acid | Ester Group | Synthesis Method | Reference |

| N-Benzoyl-L-isoleucine methyl ester | L-Isoleucine | Methyl | Coupling of benzoic acid and L-isoleucine methyl ester | scielo.org.mx |

| N-Benzoyl-L-leucine methyl ester | L-Leucine | Methyl | Coupling of benzoic acid and L-leucine methyl ester | scielo.org.mx |

| N-Benzoyl-L-alanine methyl ester | L-Alanine | Methyl | Coupling of benzoic acid and L-alanine methyl ester | scielo.org.mx |

| N-Benzoyl-L-phenylalanine methyl ester | L-Phenylalanine | Methyl | Coupling of benzoic acid and L-phenylalanine methyl ester | scielo.org.mx |

| N-Benzoyl-L-tryptophan methyl ester | L-Tryptophan | Methyl | Coupling of benzoic acid and L-tryptophan methyl ester | scielo.org.mx |

| N-Cinnamoyl-L-valine methyl ester | L-Valine | Methyl | Reaction with cinnamoyl chloride | researchgate.net |

Synthesis of Diastereoisomeric and Enantiomeric Counterparts (e.g., N-Benzoyl-D-valine methyl ester)

The stereochemistry of the amino acid is a critical determinant of the biological and physical properties of N-benzoyl amino acid esters. The synthesis of diastereomeric and enantiomeric counterparts is essential for stereochemistry-activity relationship studies.

The synthesis of N-benzoyl-D-valine methyl ester, the enantiomer of the L-form, follows the same general synthetic pathway as its L-counterpart. scielo.org.mxscielo.org.mx This involves the use of D-valine as the starting material, which is first converted to its methyl ester and then acylated with benzoyl chloride or a benzoic acid derivative. scielo.org.mxscielo.org.mxprepchem.com The resulting N-benzoyl-D-valine methyl ester can then be purified, often by column chromatography. scielo.org.mxscielo.org.mx The synthesis of other diastereomers would involve using different stereoisomers of the amino acid or the acylating agent if it possesses a chiral center.

| Compound Name | Starting Amino Acid | Stereochemistry | Synthesis Method | Reference |

| N-Benzoyl-D-valine methyl ester | D-Valine | D-enantiomer | Coupling of benzoic acid and D-valine methyl ester | scielo.org.mxscielo.org.mx |

Methodological Advancements in Synthetic Efficiency and Yield Optimization

A common method for the synthesis of this compound involves the Schotten-Baumann reaction, where L-valine methyl ester hydrochloride is treated with benzoyl chloride under basic conditions. prepchem.com In this procedure, the pH of the aqueous solution is maintained around 8-9 with the addition of a base like sodium hydroxide. prepchem.com The reaction is typically stirred for several hours at room temperature, followed by cooling to induce precipitation of the product. prepchem.com The crude product is then collected and purified, often involving extraction with an organic solvent like ether and washing with a sodium bicarbonate solution. prepchem.com

Another widely used and efficient method involves a two-step process. scielo.org.mxscielo.org.mx First, the amino acid is esterified, for example, by reacting it with methanol and trimethylchlorosilane. scielo.org.mxscielo.org.mxmdpi.com This method is advantageous as it often proceeds under mild conditions and avoids harsh reagents. mdpi.com The resulting amino acid methyl ester hydrochloride is then used directly in the subsequent acylation step. scielo.org.mxscielo.org.mx This acylation is frequently carried out using a peptide coupling reagent like EDAC in the presence of a base and a catalyst, which generally provides high yields. scielo.org.mxscielo.org.mx Purification is typically achieved through column chromatography. scielo.org.mxscielo.org.mx

For the preparation of the starting material, L-valine methyl ester hydrochloride, various methods have been developed. One approach involves the reaction of L-valine with thionyl chloride in methanol. google.com This method, while effective, requires careful control of reaction conditions, including low temperatures during the initial addition of thionyl chloride. google.com The reaction is then heated to reflux to drive it to completion. google.com The product is isolated by distillation and crystallization. google.com

The choice of synthetic method can significantly impact the yield and purity of the final product. The use of modern coupling reagents and optimized reaction conditions has led to highly efficient syntheses of this compound and its analogs, often with yields exceeding 80%. scielo.org.mxscielo.org.mx

| Synthetic Step | Reagents and Conditions | Key Advantages | Reference |

| Esterification of L-valine | Methanol, Trimethylchlorosilane (TMSCl), Room Temperature | Convenient, mild conditions | scielo.org.mxscielo.org.mxmdpi.com |

| Esterification of L-valine | Methanol, Thionyl Chloride (SOCl2), -10°C to reflux | High purity and yield | google.com |

| Acylation of L-valine methyl ester | Benzoyl chloride, NaOH, pH 8-9 | Schotten-Baumann conditions | prepchem.com |

| Acylation of L-valine methyl ester | Benzoic acid, EDAC, Triethylamine, DMAP, Dichloromethane | High efficiency and yield | scielo.org.mxscielo.org.mx |

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzoyl L Valine Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary method for the structural elucidation of N-Benzoyl-L-valine methyl ester, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

High-resolution ¹H NMR spectroscopy allows for the mapping of the proton environments in this compound. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing key structural insights.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the benzoyl group appear in the downfield region (approximately δ 7.24-7.72 ppm) due to the deshielding effect of the aromatic ring current. scielo.org.mx The amide proton (NH) typically presents as a doublet around δ 6.66 ppm, with its coupling to the adjacent alpha-proton (Hα) confirming the amide linkage. scielo.org.mx

The alpha-proton (Hα), located on the chiral center of the valine residue, is observed as a doublet of doublets around δ 4.78 ppm. scielo.org.mx Its multiplicity arises from coupling to both the amide proton and the beta-proton (Hβ). The methoxy (B1213986) group of the methyl ester gives rise to a sharp singlet at approximately δ 3.77 ppm, a characteristic signal for ester methyl protons. scielo.org.mx The isopropyl group of the valine side chain shows a multiplet for the Hβ proton around δ 2.27 ppm and two distinct doublets for the diastereotopic gamma-protons (Hγ and Hγ') near δ 0.99 and 1.01 ppm. scielo.org.mx

Interactive Table: ¹H NMR Chemical Shift Assignments for this compound scielo.org.mx Note: Data corresponds to the related compound N-(4-methylbenzoyl)-L-valine methyl ester, which provides a close approximation of the expected shifts for the title compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| HAr | 7.72 | dd | 8.4, 0.6 |

| HAr | 7.24 | dd | 8.4, 0.6 |

| NH | 6.66 | d | 8.7 |

| Hα | 4.78 | dd | 8.7, 5.0 |

| OCH₃ | 3.77 | s | - |

| Hβ | 2.27 | dh | 6.9, 5.0 |

| Hγ | 1.01 | d | 6.9 |

| Hγ' | 0.99 | d | 6.9 |

The carbonyl carbons of the ester and amide groups are the most deshielded, appearing far downfield. The ester carbonyl (COOR) resonates at approximately δ 172.9 ppm, while the amide carbonyl (CON) is found around δ 167.4 ppm. scielo.org.mx The aromatic carbons of the benzoyl group produce signals in the δ 127-143 ppm range. scielo.org.mx

The alpha-carbon (Cα) of the valine residue is typically observed around δ 57.5 ppm. scielo.org.mx The carbon of the ester's methoxy group (OCH₃) has a characteristic signal near δ 52.4 ppm. scielo.org.mx The carbons of the isopropyl side chain, Cβ and the two Cγ carbons, appear in the upfield region, with Cβ at approximately δ 31.8 ppm and the Cγ carbons at δ 19.1 and 18.1 ppm. scielo.org.mx

Interactive Table: ¹³C NMR Chemical Shift Assignments for this compound scielo.org.mx Note: Data corresponds to the related compound N-(4-methylbenzoyl)-L-valine methyl ester, which provides a close approximation of the expected shifts for the title compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| COOR (Ester) | 172.9 |

| CON (Amide) | 167.4 |

| CAr (quaternary) | 142.3 |

| CAr (quaternary) | 131.4 |

| CAr (CH) | 129.4 |

| CAr (CH) | 127.2 |

| Cα | 57.5 |

| OCH₃ | 52.4 |

| Cβ | 31.8 |

| Cγ | 19.1 |

| Cγ' | 18.1 |

While one-dimensional NMR provides connectivity data, two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to investigate the through-space proximity of protons, which is crucial for determining the molecule's preferred conformation in solution.

A NOESY experiment on this compound would reveal spatial correlations between protons that are close to each other, regardless of whether they are connected through bonds. For instance, correlations between the aromatic protons of the benzoyl ring and the Hα or Hβ protons of the valine backbone would indicate a specific folding or orientation of the benzoyl group relative to the amino acid residue. Similarly, observing NOE cross-peaks between the amide proton (NH) and the side-chain protons (Hβ, Hγ) can help define the torsional angles along the polypeptide backbone. This information is vital for understanding how the molecule occupies three-dimensional space, which can influence its interactions with other molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to deduce structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₇NO₃.

Using HRMS, the experimentally measured mass of the protonated molecule [M+H]⁺ can be compared to the theoretically calculated exact mass. For C₁₃H₁₇NO₃, the calculated monoisotopic mass is 235.12084 Da. An HRMS measurement yielding a mass extremely close to this value, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. scielo.org.mx For instance, studies on analogous compounds have used ESI-HRMS to confirm their formulas by matching the found mass to the calculated mass. scielo.org.mx

Table: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₁₃H₁₈NO₃⁺ | 236.12812 |

| [M+Na]⁺ | C₁₃H₁₇NNaO₃⁺ | 258.11006 |

In mass spectrometry, molecular ions can be induced to break apart into smaller, characteristic fragment ions. Analyzing the pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. The fragmentation of this compound is predictable based on its functional groups. libretexts.orgchemguide.co.uklibretexts.org

Common fragmentation pathways include:

Alpha-cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. A prominent fragment is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is stabilized by resonance. libretexts.orgmiamioh.edu

Loss of the alkoxy group: Cleavage of the ester can result in the loss of the methoxy group (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).

Cleavage of the amide bond: The C-N bond can break, leading to fragments corresponding to the benzoyl portion and the valine methyl ester portion.

Side-chain fragmentation: The isopropyl group of the valine residue can also fragment.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Origin |

| 235 | [C₁₃H₁₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 204 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |

| 130 | [M - C₆H₅CO]⁺ | Loss of benzoyl radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the chemical bonds.

Key Vibrational Modes and Functional Groups:

N-H Stretching: The amide N-H bond typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. For instance, in N-(4-methylbenzoyl)-L-valine methyl ester, this peak is observed at 3326 cm⁻¹, indicating the presence of the secondary amide group. scielo.org.mx

C=O Stretching (Ester): The carbonyl group of the methyl ester (CO₂R) is expected to show a strong absorption band in the range of 1735-1750 cm⁻¹. The corresponding peak for N-(4-methylbenzoyl)-L-valine methyl ester appears at 1741 cm⁻¹. scielo.org.mx

C=O Stretching (Amide): The amide carbonyl (CONH) stretching vibration, often referred to as the Amide I band, typically occurs between 1630 and 1680 cm⁻¹. In the case of N-(4-methylbenzoyl)-L-valine methyl ester, this band is found at 1634 cm⁻¹. scielo.org.mx

Aromatic C=C Stretching: The benzene (B151609) ring of the benzoyl group will display characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage is expected in the 1210-1335 cm⁻¹ range.

C-O Stretching: The C-O stretching of the ester group will likely produce a strong band between 1000 and 1300 cm⁻¹.

The following interactive table summarizes the expected IR absorption bands for this compound based on the analysis of analogous compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amide | N-H Stretch | 3300 - 3500 |

| Ester | C=O Stretch | 1735 - 1750 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amide | C-N Stretch | 1210 - 1335 |

| Ester | C-O Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

Although the specific crystal structure of this compound is not publicly documented, the crystallographic data of a closely related compound, N-Cinnamoyl-L-valine methyl ester, provides a representative example of the structural elucidation possible with this technique. The crystal structure of N-Cinnamoyl-L-valine methyl ester reveals key structural features that are likely to be shared with this compound.

Crystallographic Data for N-Cinnamoyl-L-valine methyl ester:

The analysis of N-Cinnamoyl-L-valine methyl ester crystals showed that it crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.net The unit cell parameters were determined to be a = 9.979 Å, b = 17.899 Å, and c = 8.2712 Å, with a unit cell volume of 1477.4 ų. researchgate.net The structure was solved and refined to a final R-factor of 0.048, indicating a high-quality structural determination. researchgate.net

The molecular conformation is stabilized by intermolecular N-H···O hydrogen-bonding interactions, a common feature in the crystal packing of amides. researchgate.net The absolute stereochemistry of the L-valine residue is unequivocally confirmed by this method.

The following interactive table presents the crystallographic data for N-Cinnamoyl-L-valine methyl ester, which serves as a model for the type of detailed structural information obtainable for this compound.

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.979 |

| b (Å) | 17.899 |

| c (Å) | 8.2712 |

| V (ų) | 1477.4 |

| Z | 4 |

| R-factor | 0.048 |

Conformational Analysis and Computational Chemistry Studies

Theoretical Approaches to Conformational Preferences of N-Benzoyl-L-valine Methyl Ester

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations. Understanding these preferred shapes is crucial as the conformation often dictates the molecule's biological activity. Theoretical approaches are used to determine the low-energy, and therefore most probable, conformations.

The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds: the Cα-N bond (phi, φ), the Cα-C' bond (psi, ψ), and bonds within the valine side chain. The planarity of the amide group (-CO-NH-) imposes a significant restriction on rotation, but the other bonds allow for considerable flexibility.

Theoretical studies on similar N-acyl amino acid derivatives often employ ab initio molecular orbital and Density Functional Theory (DFT) methods to systematically map the potential energy surface by rotating key dihedral angles. nih.gov For this compound, such an analysis would reveal the steric and electronic factors governing its shape. For instance, steric hindrance between the bulky isopropyl group of the valine residue and the benzoyl group would disfavor certain conformations, while intramolecular hydrogen bonds could stabilize others. The resulting low-energy conformations represent the most stable structures the molecule is likely to adopt and are essential starting points for further computational studies like docking and molecular dynamics.

Molecular Docking Simulations for Understanding Ligand-Receptor Interactions in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction.

In a notable study, this compound and its analogs were investigated for their antifungal activity, with the enzyme chitinase (B1577495) identified as a potential target. scielo.org.mxscielo.org.mx Molecular docking simulations were performed using AutoDock Vina to predict the binding affinities between these compounds and the chitinase from Aspergillus fumigatus (PDB ID: 5WV9). scielo.org.mxscielo.org.mx The simulation predicts how the ligand fits into the enzyme's active site and calculates a binding energy score, where a more negative value indicates a stronger, more favorable interaction.

The docking calculations for this compound (compound 1 in the study) and related derivatives provided key insights into their mechanism of action. scielo.org.mx The results highlighted the importance of interactions involving the aromatic benzoyl ring and the influence of the amino acid's stereochemistry on binding. scielo.org.mxscielo.org.mx

Table 1: Molecular Docking and Antifungal Activity of this compound and Derivatives This table presents data from a study on N-benzoyl amino esters, showing their calculated binding affinity to fungal chitinase and their observed antifungal activity against A. fumigatus.

| Compound | Name | Binding Affinity (kcal/mol) | % Inhibition (A. fumigatus) |

| 1 | This compound | -7.2 | 29.8 |

| 2 | N-(3-methoxybenzoyl)-L-valine methyl ester | -7.5 | 32.3 |

| 5 | N-Benzoyl-D-valine methyl ester | -7.4 | 47.7 |

| 7 | N-(3,4,5-trimethoxybenzoyl)-L-valine methyl ester | -7.7 | 78.2 |

Data sourced from Pérez-Chiguils et al., 2022. scielo.org.mx

These simulations are critical for interpreting experimental results at a molecular level and for guiding the design of more potent inhibitors by suggesting specific structural modifications. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. atlantis-press.com The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the variations in their activities. atlantis-press.com

A QSAR model is typically represented by a mathematical equation that correlates biological activity (e.g., enzyme inhibition) with calculated molecular descriptors. These descriptors can quantify various molecular properties:

Lipophilic Properties: Such as the logarithm of the partition coefficient (logP), which describes a molecule's hydrophobicity.

Electronic Properties: Including orbital energies (HOMO, LUMO) and charge distributions, which relate to a molecule's reactivity and ability to form electrostatic or hydrogen bond interactions. atlantis-press.com

Steric Properties: Such as molecular weight or molar refractivity, which describe the size and shape of the molecule. atlantis-press.com

For this compound and its analogs, a QSAR study could be developed using their antifungal activity data. scielo.org.mx By calculating a range of molecular descriptors for each compound and correlating them with the measured inhibition of A. fumigatus or F. temperatum, a predictive model could be built. scielo.org.mx For example, the analysis of the data in the aforementioned study established preliminary structure-activity relationships, noting that N-benzoylamino methyl esters were potent antifungal agents while the corresponding N-benzoyl amino acids were inactive. scielo.org.mx A formal QSAR model would quantify these relationships, potentially revealing that a specific combination of hydrophobicity and electronic features is key to high antifungal potency. Such models are invaluable for the rational design of new, more effective compounds by predicting their activity before they are synthesized. nih.gov

Ab Initio Calculations and Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide highly accurate information about the electronic structure and geometry of molecules from first principles, without reliance on experimental parameters. mdpi.com

For this compound, these methods are employed for several key purposes:

Geometry Optimization: DFT is used to find the most stable three-dimensional structure of the molecule (i.e., the conformation with the lowest energy). mdpi.com This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry is considered the most realistic representation of the molecule in a vacuum and serves as the input for more complex simulations like molecular docking. researchgate.net

Electronic Property Calculation: Once the geometry is optimized, DFT can be used to calculate a wide range of electronic properties. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Vibrational Frequency Analysis: DFT calculations can predict the infrared and Raman spectra of a molecule. researchgate.net Comparing these theoretical spectra with experimental ones can help confirm the structure and purity of a synthesized compound.

In studies of related molecules like N-benzoyl glycine, DFT methods such as B3LYP have been successfully used to calculate geometric parameters, vibrational frequencies, and analyze molecular stability through charge delocalization. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the system behaves over time. nih.gov An MD simulation calculates the forces between atoms and uses the laws of motion to simulate their movements, effectively creating a "movie" of molecular motion.

An MD simulation of this compound, either alone in a solvent or bound to a receptor like chitinase, would provide several key insights:

Conformational Flexibility: The simulation would show how the molecule flexes, and how its rotatable bonds change over time, providing a more complete picture of its conformational landscape than a simple energy minimization.

Solvent Effects: By explicitly including water molecules, MD simulations can accurately model how the solvent influences the molecule's conformation and interactions.

Binding Stability: When simulating the ligand-receptor complex, MD can assess the stability of the binding pose predicted by docking. nih.gov It can reveal whether key interactions (like hydrogen bonds) are stable over time or if the ligand shifts its position within the binding site. nih.gov

MD simulations are computationally intensive but provide an unparalleled level of detail about the dynamic nature of molecular systems, which is crucial for a comprehensive understanding of biological recognition processes. nih.govarxiv.org

Stereochemical Analysis and Chiral Recognition in N Benzoyl L Valine Methyl Ester Systems

Methodologies for Diastereoisomeric and Enantiomeric Purity Assessment

The accurate determination of enantiomeric and diastereoisomeric purity is fundamental in the synthesis and application of chiral compounds like N-Benzoyl-L-valine methyl ester. Various analytical techniques are employed for this purpose, with chiral chromatography and NMR spectroscopy being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Ratio Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For N-acyl-amino acid esters, including this compound, various CSPs have been successfully employed.

Macrocyclic antibiotic-based CSPs, such as those derived from ristocetin (B1679390) A, have demonstrated effective enantioseparation for a range of N-acylated amino acids. mst.edu These CSPs can operate in multiple modes, including normal-phase, polar-organic, and reversed-phase, offering flexibility in method development. mst.edu The stereoselective interactions are governed by a combination of forces, including electrostatic interactions, hydrogen bonding, dipolar interactions, and steric effects. mst.edu

Amylose-derived CSPs are also highly effective for the enantiomeric separation of N-fluorenylmethoxycarbonyl (FMOC) derivatives of amino acid methyl esters. researchgate.net Studies have shown that the enantiomer separation of α-amino acid esters as N-FMOC derivatives is often superior to that of the corresponding acids on these types of CSPs. researchgate.net The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol with an additive such as trifluoroacetic acid (TFA), is crucial for achieving optimal resolution. researchgate.net

The determination of enantiomeric excess (ee) is a key application of chiral HPLC. nih.gov By comparing the peak areas of the two enantiomers, a precise quantification of the enantiomeric composition can be achieved. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in high excess.

Table 1: Chiral HPLC Conditions for N-Acylated Amino Acid Ester Separation

| Chiral Stationary Phase (CSP) | Analyte Derivative | Mobile Phase Example | Interaction Forces |

| Ristocetin A | N-Benzoyl | Varied (Normal, Polar, Reversed) | Electrostatic, Hydrogen Bonding, Dipolar, Steric mst.edu |

| Amylose-derived | N-FMOC | 10% 2-propanol/hexane + 0.1% TFA | Diastereomeric complexation researchgate.net |

NMR Spectroscopic Techniques for Diastereoisomeric Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of diastereoisomeric mixtures. When this compound is part of a diastereoisomeric pair, the chemically distinct environments of the nuclei in each diastereomer can lead to separate signals in the NMR spectrum. rsc.org

Proton (¹H) NMR is particularly useful, as the methyl ester group often exhibits distinct signals for each diastereomer, allowing for the estimation of the isomer composition. rsc.org This technique provides a convenient method for assessing the extent of racemization during peptide coupling reactions. rsc.org The chemical shift differences (Δδ) between the diastereomers can be influenced by conformational effects and the nature of the chiral auxiliary. researchgate.net

In some cases, the use of a chiral solvating agent (CSA) in ¹H NMR can be an alternative to chiral HPLC for determining enantiomeric composition. researchgate.net The CSA forms transient diastereomeric complexes with the enantiomers, inducing chemical shift non-equivalence for certain protons. researchgate.net

For more complex structures or when proton signals overlap, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to resolve signals and assign the stereochemistry. nih.govsapub.org For instance, in the analysis of dipeptidonucleotides involving valine methyl ester, 2D NMR was crucial in resolving overlapping signals and determining diastereomeric ratios. nih.gov Carbon-13 (¹³C) NMR can also be used to study conformational effects and rationalize the observance of diastereoisomeric signals. rsc.org

Table 2: NMR Techniques for Stereochemical Analysis

| NMR Technique | Application | Information Obtained |

| ¹H NMR | Analysis of diastereoisomeric mixtures | Quantification of isomer ratios via distinct signals (e.g., methyl ester) rsc.org |

| ¹H NMR with Chiral Solvating Agents | Determination of enantiomeric composition | Induced chemical shift non-equivalence between enantiomers researchgate.net |

| 2D NMR (e.g., COSY, NOESY) | Analysis of complex mixtures, stereochemical assignment | Resolution of overlapping signals, determination of through-bond and through-space correlations nih.govsapub.org |

| ¹³C NMR | Conformational analysis | Understanding the structural basis for diastereomeric differentiation rsc.org |

Investigation of Stereochemical Retention and Inversion in Reaction Pathways

The stereochemical outcome of a reaction involving a chiral center, such as that in this compound, is of paramount importance. Depending on the reaction mechanism, the original stereochemistry can either be retained or inverted.

In many peptide coupling reactions, the goal is to form the peptide bond without affecting the stereochemistry of the participating amino acids. However, racemization, the formation of an equal mixture of enantiomers, can be a significant side reaction. The analysis of diastereoisomeric benzoyl dipeptide methyl esters by ¹H NMR has been used to compare the racemization potential of different coupling reagents. rsc.org Interestingly, studies have shown that significant asymmetric induction can accompany racemization during these model peptide couplings. rsc.org

The stereochemical integrity of amino acid esters is crucial as they are valuable chiral synthons. researchgate.net Their susceptibility to racemization requires careful monitoring of the enantiomeric purity throughout a synthetic sequence. researchgate.net

Principles of Chiral Recognition and Its Implications in Molecular Design

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. nih.gov This phenomenon is fundamental to many biological processes and is the basis for enantioselective separations and asymmetric catalysis. nih.govnih.gov

The "three-point interaction model" is a classic concept used to explain chiral recognition. researchgate.net It posits that for a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction, with at least one of these being stereochemically dependent. These interactions can be attractive (e.g., hydrogen bonds, electrostatic interactions, π-π stacking) or repulsive (steric hindrance). researchgate.netnih.gov

In the context of this compound, a glucose-based macrocyclic receptor has been shown to enantioselectively bind its methyl ester hydrochloride salt in organic solvents. nih.gov The binding is primarily driven by Coulombic and hydrogen bonding interactions. nih.gov The enantioselectivity arises from steric hindrance; the bulky isopropyl group of the D-enantiomer of valine clashes with the pyranose ring of the receptor, destabilizing the complex compared to the L-enantiomer where the isopropyl group is exposed to the solvent. nih.gov

Understanding these principles of chiral recognition is crucial for the rational design of new chiral selectors, catalysts, and pharmaceutical agents. nih.gov By analyzing the structure-activity relationships in chiral recognition events, such as the self-induced diastereomeric anisochronism (SIDA) observed in some chiral amine derivatives by NMR, researchers can develop new probes for determining enantiomeric purity and studying reaction mechanisms. nih.gov

Role of N Benzoyl L Valine Methyl Ester in Peptide Chemistry and Amino Acid Derivative Applications

Function as a Building Block in Peptide Synthesis and Analogs

In peptide synthesis, the stepwise assembly of amino acids requires a strategic approach to prevent unwanted side reactions, such as self-polymerization. This is achieved by temporarily blocking the reactive amino (-NH2) and carboxyl (-COOH) groups. N-Benzoyl-L-valine methyl ester exemplifies such a "doubly protected" amino acid. The N-benzoyl group masks the nucleophilicity of the amine, while the methyl ester protects the carboxylic acid from participating in undesired amide bond formations.

This protection scheme allows for the selective deprotection of either terminus to facilitate chain elongation. For instance, while the N-benzoyl group is generally stable, the methyl ester can be hydrolyzed under specific conditions to reveal a free carboxylic acid. This free acid can then be coupled with the free amine of another protected amino acid ester using a coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), to form a dipeptide. scielo.org.mx This fundamental strategy is central to liquid-phase peptide synthesis (LPPS).

Furthermore, N-benzoyl protected amino acid esters are used in the synthesis of specific peptide analogs and bioactive molecules. Research has demonstrated the synthesis of oligopeptides where a benzoyl-protected valine derivative is a key component. For example, the tripeptide benzoyl-L-phenylalanyl-L-valyl-L-arginine methyl ester was synthesized and used as a sensitive and selective substrate for studying the human lymphokine, leukocyte migration inhibitory factor (LIF). dntb.gov.ua This highlights the role of the benzoyl group not just as a protecting group but as an integral part of a final, functional molecule. The stability of the N-benzoyl group ensures it remains intact throughout a multi-step synthesis and during subsequent biochemical assays.

A variety of N-benzoyl amino esters derived from valine have been synthesized, showcasing the utility of this core structure in creating a library of related compounds for biological screening. scielo.org.mx

Table 1: Synthesis of this compound and Analogs| Compound | Starting Materials | Key Reagents | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| This compound | L-valine methyl ester, Benzoic acid | EDAC, DMAP, Triethylamine (B128534) | 85% | 110.9-111.4 | scielo.org.mx |

| N-(3-methoxybenzoyl)-L-valine methyl ester | L-valine methyl ester, 3-Methoxybenzoic acid | EDAC, DMAP, Triethylamine | Not specified | Not specified | scielo.org.mx |

| N-(4-methylbenzoyl)-L-valine methyl ester | L-valine methyl ester, 4-Methylbenzoic acid | EDAC, DMAP, Triethylamine | Not specified | Not specified | scielo.org.mx |

Application as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The natural chirality of amino acids makes them valuable starting materials for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. These chiral molecules guide the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Derivatives of L-valine are frequently employed for this purpose.

While this compound itself is not commonly cited as a direct ligand, its structural components are features of highly effective chiral ligands. For example, chiral tridentate ligands based on N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been developed and used in the asymmetric synthesis of other amino acids via Ni(II) complexes. nih.gov These ligands incorporate both a chiral amino acid-derived backbone and a benzoylphenyl moiety, which is crucial for coordinating to the metal center and creating a well-defined chiral environment. nih.gov

Similarly, L-valine has been used to create chiral N-sulfinamides, which act as effective organocatalysts for the asymmetric hydrosilylation of ketimines. rsc.org The synthesis of chiral azomethines from L-valine methyl ester and various aldehydes has also been reported, highlighting its use as a chiral scaffold. researchgate.net These examples underscore the principle that the L-valine framework is a privileged structure in asymmetric synthesis. This compound represents a stable, readily accessible derivative that embodies this chiral information, serving as a potential precursor to more complex ligand systems. The development of chiral N,N'-dioxide ligands from amino acids further illustrates the broad utility of these building blocks in creating novel catalysts for a variety of metal-catalyzed reactions. rsc.org

Precursor for the Development of Novel Chemical Entities (e.g., hydrazides, other protected amino esters)

This compound serves as a valuable starting material for the synthesis of other chemical entities. A key transformation is its conversion to the corresponding hydrazide. The reaction of N-benzoyl-L-amino acid methyl esters with hydrazine (B178648) hydrate (B1144303) effectively replaces the methyl ester group with a hydrazide (-CONHNH2) moiety. tandfonline.com This reaction is typically carried out in an alcohol solvent and proceeds in high yield. tandfonline.comresearchgate.net

These resulting N-benzoyl-L-amino acid hydrazides are themselves versatile intermediates. tandfonline.com The hydrazide group can react with aldehydes and ketones to form hydrazones, creating a diverse array of more complex molecules for biological evaluation. tandfonline.combiointerfaceresearch.com Studies have reported the synthesis of N-Boc-valyl(N'-benzoyl)-hydrazide from N-Boc-L-valine and benzoic acid hydrazide using a peptide coupling reagent, demonstrating another route to these structures. researchgate.net These hydrazide and hydrazone derivatives have been investigated for their antimicrobial activities. researchgate.netnih.gov

The compound also acts as a scaffold for creating other protected amino esters. By starting with L-valine methyl ester, a variety of substituted benzoyl groups can be introduced at the N-terminus, leading to a library of analogs. scielo.org.mx This approach allows for systematic modification of the molecule's properties, which is a common strategy in drug discovery to explore structure-activity relationships.

Table 2: Conversion of N-Acyl-L-Amino Acid Esters to Hydrazides| Starting Ester | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| N-(dimethoxybenzoyl)-L-amino acid esters | Hydrazine hydrate | N-(dimethoxybenzoyl)-L-amino acid hydrazides | Ethanol, 60-65°C | tandfonline.com |

| Methyl 3,4,5-trihydroxybenzoate | Hydrazine hydrate | 3,4,5-Trihydroxybenzohydrazones | Refluxing | biointerfaceresearch.com |

Strategies for N-Protection and Deprotection in Complex Syntheses

The management of protecting groups is a cornerstone of multi-step organic synthesis. The N-benzoyl group and the C-terminal methyl ester in this compound each have distinct characteristics regarding their installation and removal.

N-Protection: The N-benzoyl group can be introduced through several methods. The classic Schotten-Baumann reaction involves treating the amino acid ester hydrochloride (e.g., L-valine methyl ester hydrochloride) with benzoyl chloride under basic aqueous conditions (pH 8-9). prepchem.com Alternatively, modern peptide coupling methods can be used, reacting the amino acid ester with benzoic acid in the presence of a coupling agent like EDAC or HATU. scielo.org.mxresearchgate.net This method is often preferred for its mild conditions.

Deprotection: The cleavage of these protecting groups presents different levels of challenge.

C-Terminal Methyl Ester: The methyl ester is relatively easy to remove. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org For sensitive substrates where harsh conditions must be avoided, specific reagents can be employed. For example, esters linked to solid-phase resins have been cleaved via transesterification using potassium cyanide in benzyl (B1604629) alcohol. nih.gov

N-Terminal Benzoyl Group: The N-benzoyl amide bond is significantly more robust and difficult to cleave than many other common N-protecting groups like Boc or Cbz. libretexts.org Its removal typically requires harsh conditions, such as strong acid or base hydrolysis, which can compromise other functional groups within a complex molecule. researchgate.net This stability is sometimes advantageous, as the group can endure many reaction steps, but it poses a challenge for final deprotection. libretexts.org Due to this difficulty, specialized methods have been explored. For instance, a novel organomediated method using an ethane-1,2-diamine and acetic acid system was developed to cleave a benzoyl group from a thiourea (B124793) under neutral conditions when standard methods failed. nih.gov While the benzoyl group is stable, its robustness makes it less ideal than groups like Fmoc or Boc for routine solid-phase peptide synthesis where mild and orthogonal deprotection is critical.

Table 3: Summary of Protection and Deprotection Strategies| Group | Protection Method | Deprotection Method | Key Characteristics | Reference |

|---|---|---|---|---|

| N-Benzoyl (Bz) | Benzoyl chloride (Schotten-Baumann); Benzoic acid + coupling agent (HATU, EDAC) | Strong acid or base hydrolysis; Specialized methods for sensitive substrates | Very stable; robust to many reaction conditions but difficult to remove mildly. | scielo.org.mxprepchem.comlibretexts.orgresearchgate.netnih.gov |

| C-Methyl Ester (-OMe) | Amino acid + Methanol (B129727) + Acid catalyst (e.g., HCl) | Acid or base hydrolysis; Transesterification (e.g., KCN/BnOH) | Common protecting group; readily cleaved. | libretexts.orgnih.gov |

Mechanistic Investigations of Reactions Involving N Benzoyl L Valine Methyl Ester

Enzymatic Hydrolysis Kinetics and Modifier Mechanisms

The enzymatic hydrolysis of N-acylamino acid esters like N-Benzoyl-L-valine methyl ester by proteases is a classic model for studying enzyme kinetics and specificity. The interaction between the substrate and the enzyme can lead to complex kinetic behaviors, including substrate activation and non-productive binding.

Analysis of Enzyme-Substrate Interactions (e.g., with proteases like bromelain (B1164189), papain)

For the papain-catalyzed hydrolysis of N-benzoyl-L-serine methyl ester at pH 7.0 and 25.0°C, the reaction follows Michaelis-Menten kinetics. nih.gov The Michaelis constant (K_m) is reported to be 52 ± 4 mM, and the catalytic rate constant (k_cat) is 2.80 ± 0.1 s⁻¹. nih.gov These parameters are comparable to those observed for the hydrolysis of methyl hippurate by papain, suggesting a similar binding affinity and catalytic efficiency for these substrates. nih.gov

In contrast, the bromelain-catalyzed hydrolysis of N-benzoyl-L-serine methyl ester exhibits more complex kinetics, deviating from the simple Michaelis-Menten model. nih.gov This complexity suggests the presence of additional substrate binding steps that influence the reaction rate.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Conditions |

| Papain | N-benzoyl-L-serine methyl ester | 52 ± 4 | 2.80 ± 0.1 | pH 7.0, 25.0°C, I=0.1 |

| Papain | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 2.40 | - | pH 7.0 |

This table presents kinetic parameters for the hydrolysis of N-benzoyl-amino acid derivatives by papain. The data for N-benzoyl-L-serine methyl ester is from a 1974 study, while the K_m for BAPNA is from a 2022 study. Note that a direct comparison of k_cat is not possible as it was not reported for BAPNA in the provided source.

Characterization of Substrate Activation and Non-Productive Binding Phenomena

The kinetic behavior of bromelain in the hydrolysis of N-benzoyl-L-serine methyl ester points towards substrate activation and non-productive binding. nih.gov In this phenomenon, the substrate can bind to the enzyme in more than one way. One binding mode leads to the formation of product (productive binding), while another mode results in a dead-end complex that does not proceed to product (non-productive binding).

For the bromelain-catalyzed reaction, plots of initial velocity versus substrate concentration show a downward curvature, which is indicative of substrate activation. nih.gov This can be interpreted by a model where a second substrate molecule binds to the enzyme-substrate (ES) complex to form a ternary (SES) complex. The breakdown of this SES complex to products can occur at a different rate than the breakdown of the ES complex.

A simplified model for this substrate-activated catalysis can be characterized by the following parameters for the bromelain-catalyzed hydrolysis of N-benzoyl-L-serine methyl ester at pH 7.0 and 25°C: nih.gov

| Parameter | Description | Value |

| K_m(1) | Dissociation constant of the ES complex | 1.22 ± 0.73 mM |

| k | Rate constant for the breakdown of ES to E + products | 1.57 x 10⁻² ± 0.32 x 10⁻² s⁻¹ |

| K_a(2) | Dissociation constant for the breakdown of SES to ES + S | 0.38 ± 0.06 M |

| k' | Rate constant for the breakdown of SES to E + products + S | 0.45 ± 0.04 s⁻¹ |

This table details the kinetic parameters for a substrate-activation model of bromelain-catalyzed hydrolysis of N-benzoyl-L-serine methyl ester. The data suggests that the ternary complex (SES) breaks down to form products at a significantly higher rate (k') than the binary complex (ES), indicating substrate activation.

The phenomenon of non-productive binding in the binary complex (ES) is proposed to be reduced upon the formation of the ternary complex (SES), leading to the observed activation. nih.gov

Detailed Mechanisms of Stereoselective Transformations (e.g., Dynamic Kinetic Resolution)

This compound is a chiral molecule, and its synthesis and reactions can be controlled to favor the formation of one stereoisomer over another. Dynamic kinetic resolution (DKR) is a powerful strategy to achieve high yields of a single enantiomer from a racemic mixture.

DKR combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer. In the context of N-benzoyl-DL-amino acids, DKR has been demonstrated in peptide bond forming reactions. nih.gov

The mechanism of DKR of N-benzoyl-DL-amino acids often involves the formation of an oxazolone (B7731731) intermediate. This intermediate is planar at the stereocenter, and its formation allows for the racemization of the starting material. The enzyme then selectively reacts with one of the enantiomers of the oxazolone or the racemizing starting material.

For instance, in the coupling of N-benzoyl-DL-amino acids with L-amino acid esters mediated by a carbodiimide (B86325), the reaction can proceed through an oxazolone intermediate. The enzyme can then selectively catalyze the aminolysis of one enantiomer of the oxazolone, leading to the formation of a dipeptide with high diastereoselectivity. nih.gov

Elucidation of Reaction Pathways, Intermediates, and Transition States

Understanding the detailed reaction pathways, including the identification of intermediates and the characterization of transition states, is fundamental to controlling the outcome of chemical reactions involving this compound.

One example of a mechanistic study involves the chlorination of N-benzoyl valine by chloramine-T in an acidic medium. cyberleninka.ru While this study focuses on the carboxylic acid rather than the methyl ester, the proposed mechanism provides insights into the reactivity of the N-benzoyl valine scaffold. The reaction is found to be first order with respect to both the substrate and the oxidant. cyberleninka.ru

The proposed mechanism involves the formation of an intermediate complex between the N-benzoyl valine and the chlorinating agent. The nature of this intermediate and the subsequent steps depend on the reaction conditions. The study suggests two possible pathways for the reaction, highlighting the complexity of elucidating a single definitive mechanism. cyberleninka.ru The structure of the transition state is proposed to be rigid and more ordered than the reactants, as indicated by the calculated activation entropy. cyberleninka.ru

The synthesis of this compound itself proceeds through a nucleophilic acyl substitution reaction. Typically, L-valine methyl ester hydrochloride is reacted with benzoyl chloride in the presence of a base to neutralize the generated hydrochloric acid. prepchem.com The reaction proceeds via the attack of the amino group of the valine methyl ester on the carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the final amide product.

Advanced Research Directions and Future Perspectives for N Benzoyl L Valine Methyl Ester

The foundational role of N-Benzoyl-L-valine methyl ester as a chiral building block and intermediate continues to expand, driven by innovative research across multiple scientific domains. Future investigations are poised to unlock new functionalities and applications by focusing on sustainable synthesis, novel catalytic systems, advanced materials, and sophisticated analytical and computational methodologies. These emerging research avenues promise to enhance the efficiency, sustainability, and scope of applications for this versatile compound and its derivatives.

Q & A

Q. What are the standard methods for synthesizing N-Benzoyl-L-valine methyl ester, and how can reaction purity be optimized?

The synthesis typically involves coupling L-valine with benzoyl chloride under basic conditions, followed by esterification with methanol. A critical step is the use of benzyl chloroformate (Cbz-Cl) for temporary amine protection to prevent side reactions . Purification via silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization (using chloroform or methanol) is essential to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.4 in 3:1 hexane:ethyl acetate) ensures intermediate isolation .

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

- NMR : H NMR confirms the benzoyl group (δ 7.4–8.1 ppm, aromatic protons) and methyl ester (δ 3.6–3.8 ppm, singlet). The valine backbone is identified via α-proton splitting (δ 4.2–4.5 ppm, multiplet) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm validate purity (>98%) .

- Optical Rotation : Specific rotation (c = 1.12 in chloroform) confirms chiral integrity .

Q. How can researchers mitigate racemization during esterification of L-valine derivatives?

Use low-temperature conditions (0–5°C) during benzoylation and esterification steps. Catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane minimizes racemization by activating the acylating agent without nucleophilic interference .

Advanced Research Questions

Q. How do reaction parameters (catalyst concentration, temperature) influence the yield of this compound in transesterification?

Taguchi experimental design (L9 orthogonal array) reveals that catalyst concentration (e.g., KOH at 1.5 wt%) has the highest contribution (77.58%) to yield, followed by reaction temperature (60°C optimal). Increasing methanol:oil molar ratios beyond 6:1 shows diminishing returns due to dilution effects . ANOVA prioritizes factors as: catalyst > temperature > molar ratio > catalyst type .

Q. How should researchers resolve contradictions in reported melting points for this compound derivatives?

Discrepancies (e.g., mp 54–56°C vs. 295–300°C for related valine esters) often arise from polymorphic forms or solvate formation. Differential Scanning Calorimetry (DSC) and X-ray crystallography can differentiate crystalline phases. For example, hygroscopic samples may exhibit lower mp due to water absorption .

Q. What mechanistic insights explain byproduct formation in benzoylation reactions?

Competing acylation at the valine hydroxyl group (if unprotected) or over-benzoylation generates byproducts like N,N-dibenzoyl-L-valine. LC-MS analysis (m/z 353.2 for the target vs. m/z 457.3 for dibenzoylated species) identifies impurities. Kinetic studies using in situ IR spectroscopy reveal that slow benzoyl chloride addition (<0.5 mL/min) suppresses byproducts .

Q. How can enantiomeric excess (ee) be quantified for this compound in complex mixtures?

Chiral HPLC with a cellulose-based column (Chiralpak IC) resolves enantiomers (retention times: 8.2 min for L-form, 9.7 min for D-form). Alternatively, F NMR with chiral shift reagents (e.g., Eu(hfc)) provides rapid ee determination .

Methodological Considerations

- Data Validation : Cross-reference NMR shifts with NIST Chemistry WebBook entries (e.g., CAS 24210-19-3) to confirm assignments .

- Scale-Up Challenges : Pilot-scale reactions (>10 g) may require switching from column chromatography to fractional distillation for cost-effective purification .

- Safety Protocols : Benzoyl chloride and methanol are hazardous; use Schlenk lines for anhydrous conditions and scrubbers for HCl gas neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.